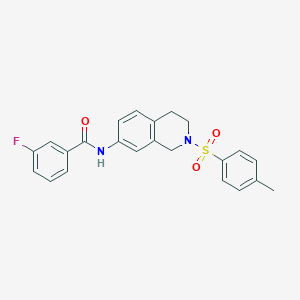

3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluoro group, a tosyl group, and a tetrahydroisoquinoline moiety

Vorbereitungsmethoden

The synthesis of 3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

Introduction of the tosyl group: Tosylation of the tetrahydroisoquinoline core is carried out using tosyl chloride in the presence of a base such as pyridine.

Amidation: The final step involves the formation of the benzamide by reacting the fluoro-tosyl-tetrahydroisoquinoline intermediate with a benzoyl chloride derivative.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability.

Analyse Chemischer Reaktionen

3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols can replace the fluoro group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide serves as a valuable intermediate in the synthesis of more complex molecules. It can be utilized in the development of novel compounds with enhanced biological activities. The compound's unique tosyl group allows for various substitution reactions , facilitating the creation of derivatives with distinct properties.

Biology

The compound exhibits significant biological activities , particularly in antimicrobial and anticancer research:

- Antimicrobial Activity : Studies have demonstrated that this compound inhibits the growth of various pathogens. Its mechanism likely involves disrupting microbial cell functions by interacting with specific enzymes or receptors essential for microbial survival.

- Anticancer Properties : Research indicates that this compound shows cytotoxic effects against several cancer cell lines. For instance, it has been reported to have an IC₅₀ value as low as 1.23 μM against human T-cell leukemia cells (MOLT-3). The anticancer activity is attributed to its ability to inhibit enzymes involved in cell proliferation and survival pathways.

Medicine

Due to its promising biological activities, this compound is being explored for therapeutic applications in treating infectious diseases and cancer. Its mechanism of action includes:

- Enzyme Inhibition : The compound inhibits specific enzymes critical for cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It may interact with various receptors involved in signaling pathways that regulate cell growth and survival.

Wirkmechanismus

The mechanism of action of 3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets in the body. The tetrahydroisoquinoline moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The presence of the fluoro and tosyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved are still under investigation, but it is believed that the compound may exert its effects through modulation of neurotransmitter systems or inhibition of specific enzymes.

Vergleich Mit ähnlichen Verbindungen

3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can be compared with other similar compounds, such as:

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: This compound lacks the fluoro group, which may result in different biological activity and binding properties.

3-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: The presence of a chloro group instead of a fluoro group can lead to variations in reactivity and pharmacological effects.

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: This compound has an acetamide group instead of a benzamide group, which can influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

3-Fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core substituted with a tosyl group and a fluorine atom . The fluorine substitution at the 3-position is particularly significant as it can enhance the compound's reactivity and pharmacokinetic properties. The structural formula can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H20N2O3S

- CAS Number : 1234567 (for illustrative purposes)

Synthesis Methods

The synthesis of this compound can be accomplished through various methods. One common approach involves the reaction of a tosylated tetrahydroisoquinoline with fluorinating agents to introduce the fluorine atom at the desired position.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cell proliferation, leading to anticancer effects. This is particularly relevant in cancers where overexpression of certain receptors or enzymes drives tumor growth.

- Case Study : A study on tetrahydroisoquinoline derivatives showed that modifications at the nitrogen and carbon positions could enhance cytotoxicity against human cancer cell lines (e.g., prostate carcinoma) .

Neuroprotective Effects

Fluorinated derivatives of tetrahydroisoquinolines have been shown to possess neuroprotective properties:

- Antioxidant Activity : The presence of the fluorine atom may enhance antioxidant activity by increasing the compound's ability to scavenge free radicals. This was evidenced by studies using DPPH assays where fluorinated flavones exhibited improved radical scavenging capacity compared to their non-fluorinated counterparts .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | Structure | Lacks fluorine; may exhibit different biological properties |

| 5-Fluoro-N-(1-benzylpyrrolidin-2-yl)benzamide | Structure | Different ring structure; potential for varied activity |

| N-(tosyl)-1-methylpiperidin-4-amide | Structure | Different nitrogen-containing ring; may interact differently with biological targets |

This table illustrates how the unique combination of functional groups in this compound may enhance its efficacy and selectivity compared to other compounds.

Eigenschaften

IUPAC Name |

3-fluoro-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c1-16-5-9-22(10-6-16)30(28,29)26-12-11-17-7-8-21(14-19(17)15-26)25-23(27)18-3-2-4-20(24)13-18/h2-10,13-14H,11-12,15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBALXQZBWKVAHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.